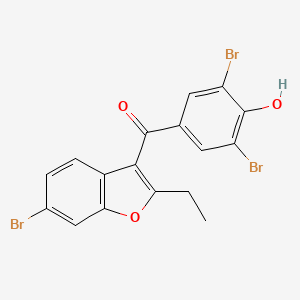

(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone

Description

Chemical Classification and Nomenclature

(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone is a brominated organic compound classified under the benzofuran family. Its systematic IUPAC name reflects its structural complexity: a benzofuran core substituted with bromine at the 6-position, an ethyl group at the 2-position, and a 3,5-dibromo-4-hydroxyphenyl methanone group at the 3-position. The molecular formula is C₁₇H₁₁Br₃O₃ , with a molecular weight of 503.0 g/mol .

The compound’s nomenclature adheres to the following conventions:

- Benzofuran scaffold : A fused benzene and furan ring system.

- Substituents : Bromine atoms at positions 6 (benzofuran) and 3,5 (phenyl group), an ethyl group at position 2, and a hydroxyl group at position 4 (phenyl).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₁Br₃O₃ | |

| Molecular Weight | 503.0 g/mol | |

| CAS Registry Number | 1402819-05-9 |

Historical Context of Benzofuran Derivatives in Research

Benzofuran derivatives have been extensively studied since the early 20th century due to their diverse pharmacological and industrial applications. Naturally occurring benzofurans, such as psoralen and angelicin, were initially isolated from plants like Asteraceae and Rutaceae, where they exhibit phototoxic and antifungal properties. Synthetic benzofurans gained prominence in the mid-20th century with the development of anticoagulants, antimicrobials, and anti-inflammatory agents.

Key milestones include:

- 1950s–1970s : Discovery of benzofuran-based vasodilators (e.g., amiodarone) and β-blockers (e.g., bufuralol).

- 1980s–2000s : Exploration of benzofurans as uricosuric agents (e.g., benzbromarone).

- 2010s–present : Design of benzofuran derivatives to mitigate metabolic activation and toxicity.

The target compound emerged as a synthetic intermediate and impurity during benzbromarone production, highlighting its relevance in pharmaceutical quality control.

Significance as a Brominated Organic Compound

Bromination profoundly influences the compound’s physicochemical and biological properties:

- Electron-withdrawing effects : Bromine’s electronegativity (2.96) enhances the stability of the aromatic system and directs electrophilic substitution reactions.

- Lipophilicity : Three bromine atoms increase hydrophobicity, potentially improving membrane permeability.

- Steric effects : The 3,5-dibromo-4-hydroxyphenyl group introduces steric hindrance, altering binding interactions with biological targets.

Comparative studies show that brominated benzofurans exhibit stronger bioactivity than non-brominated analogs, particularly in inhibiting uric acid transporters like URAT1.

Relationship to Parent Compound Benzbromarone

This compound is structurally related to benzbromarone, a uricosuric drug used to treat gout. Key comparisons include:

| Feature | Benzbromarone | Target Compound |

|---|---|---|

| Structure | (3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | This compound |

| Bromination Pattern | 3,5-Dibromo on phenyl; no benzofuran bromine | Additional bromine at benzofuran 6-position |

| Role | URAT1 inhibitor | Synthetic impurity/metabolite |

The additional bromine at the benzofuran 6-position in the target compound may arise from incomplete regioselectivity during benzbromarone synthesis. Studies on benzbromarone derivatives suggest that bromine positioning affects metabolic activation pathways linked to hepatotoxicity. For instance, moving the hydroxyl group from the para to meta position on the phenyl ring reduces cytochrome P450-mediated ipso-substitution, a key step in toxic metabolite formation.

Properties

IUPAC Name |

(6-bromo-2-ethyl-1-benzofuran-3-yl)-(3,5-dibromo-4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Br3O3/c1-2-13-15(10-4-3-9(18)7-14(10)23-13)16(21)8-5-11(19)17(22)12(20)6-8/h3-7,22H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVIICCHNAFGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C=C(C=C2)Br)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Br3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Demethylation

The foundational approach involves Friedel-Crafts acylation to form the benzofuran backbone. In a representative method:

-

Friedel-Crafts Acylation :

-

Demethylation :

Mechanistic Insight :

The Friedel-Crafts reaction proceeds via electrophilic substitution, where AlCl₃ activates the acyl chloride to form an acylium ion. The benzofuran’s electron-rich aromatic ring attacks this intermediate, yielding the acylated product. Demethylation involves AlCl₃-mediated cleavage of the methyl ether, generating the phenolic hydroxyl group.

Bromination Strategies

Introducing bromine at positions 6 (benzofuran) and 3,5 (phenyl ring) requires precise control. Two bromination methods are documented:

Direct Bromination with Bromine

Oxidative Bromination with Sodium Sulfide and Hydrogen Peroxide

-

Reactant : 2-Ethyl-3-(4-hydroxybenzoyl)benzofuran.

-

Reagents : Sodium sulfide (Na₂S) and hydrogen peroxide (H₂O₂) in HBr.

-

Conditions : 40–50°C for 3–5 hours.

-

Outcome : Improved regioselectivity (≥90% purity) and reduced environmental impact.

Mechanistic Insight :

Na₂S and H₂O₂ generate in situ brominating agents (e.g., HOBr), which selectively brominate the electron-rich positions. The benzofuran’s 6-position and the phenyl ring’s 3,5-positions are activated for electrophilic substitution due to the directing effects of the ethyl and hydroxyl groups.

Industrial-Scale Optimizations

Catalyst Recycling in Friedel-Crafts Acylation

Solvent and Temperature Optimization

-

Solvent Choice : Toluene outperforms dichloromethane in demethylation, reducing side reactions (e.g., ring bromination).

-

Temperature Control : Lower bromination temperatures (40–50°C) minimize decomposition, enhancing yield by 15–20%.

Comparative Analysis of Synthetic Methods

| Parameter | Friedel-Crafts + Bromine | Oxidative Bromination |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Regioselectivity | Moderate | High |

| Environmental Impact | High (Br₂ usage) | Low (H₂O₂/Na₂S) |

| Industrial Scalability | Challenging | Feasible |

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products .

Scientific Research Applications

(6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone has several scientific research applications:

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research on this compound helps in understanding the safety and efficacy of Benzbromarone by identifying and quantifying impurities.

Mechanism of Action

The mechanism of action of (6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone is not well-documented. it is known that Benzbromarone, the parent compound, is a potent inhibitor of the enzyme cytochrome P450 2C9. This inhibition leads to decreased uric acid reabsorption in the kidneys, thereby reducing serum uric acid levels . It is likely that this compound may share similar molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key analogs and their structural differences are summarized below:

Physicochemical Properties

The target compound’s bromination pattern significantly impacts its properties:

- Molecular Weight : 504.0 g/mol (vs. 424.1 g/mol for benzbromarone) .

- Lipophilicity : Higher logP (estimated ~4.5) compared to benzbromarone (logP ~3.8), suggesting slower renal excretion and longer half-life.

- Thermal Stability: Melting point (161–163°C) exceeds simpler analogs (e.g., 97–110°C for hydroxyacetophenones) due to increased halogenation and molecular rigidity .

Pharmacological and Therapeutic Comparisons

Mechanism of Action

- Benzbromarone : Inhibits URAT1, blocking uric acid reabsorption in kidneys. Withdrawn due to idiosyncratic liver toxicity linked to CYP2C9-mediated metabolism .

- UR-1102 : Selective URAT1 inhibitor with higher efficacy (Emax = 2.5-fold vs. benzbromarone) and reduced off-target effects on OAT1/3 transporters .

Biological Activity

The compound (6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone, also known as Benzbromarone impurity II, is a derivative of benzofuran. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

- Molecular Formula : C17H11Br3O3

- Molecular Weight : 502.98 g/mol

- CAS Number : 1402819-05-9

Anticancer Properties

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer activity. The presence of specific substituents on the benzofuran ring can enhance their potency against various cancer cell lines. For instance, the compound's structure allows it to interact with tubulin and histone deacetylase (HDAC), which are critical in cancer cell proliferation.

In a study evaluating similar compounds, it was found that modifications at the C-6 position significantly influenced antiproliferative activity. For example, derivatives with methoxy groups at the C-6 position demonstrated enhanced activity compared to their unsubstituted counterparts .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 6a | 4.6 ± 0.1 | HeLa |

| 11a | 4.5 ± 2.1 | MDA-MB-231 |

| 6b | >10 | Various |

Antimicrobial Activity

The benzofuran scaffold has also been explored for its antimicrobial properties. Compounds derived from this structure have shown promising results against Mycobacterium tuberculosis and other bacterial strains. For instance, one study reported that certain benzofuran derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL against various bacterial strains .

Case Study 1: Antiproliferative Activity

A recent investigation into the antiproliferative effects of benzofuran derivatives demonstrated that the compound this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of approximately 4.6 µM. The study emphasized that structural modifications at the benzofuran core are crucial for enhancing biological activity .

Case Study 2: Antimycobacterial Screening

Another study focused on synthesizing a series of benzofuran derivatives and evaluating their antimycobacterial activity against M. tuberculosis. The results indicated that compounds with hydroxyl substitutions at specific positions displayed potent activity with low toxicity towards mammalian cells, making them potential candidates for further development in antimicrobial therapies .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in oncology and infectious diseases. Its structural features allow for significant interactions with biological targets involved in cell proliferation and microbial resistance.

Q & A

Q. What are the established synthetic routes for (6-bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone, and what key reaction conditions are required?

The compound is synthesized via nucleophilic substitution and Friedel-Crafts acylation. For example, benzofuran derivatives are functionalized using brominating agents (e.g., Br₂ or NBS) under controlled temperatures (0–25°C) to avoid over-bromination. The methanone group is introduced via acyl chloride intermediates in anhydrous solvents like THF, with NaH as a base to deprotonate reactive sites . Post-synthetic purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Q. How is the structural identity of this compound validated in academic research?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) confirms the benzofuran and dibromophenol moieties. Mass spectrometry (HRMS or ESI-MS) verifies the molecular ion peak at m/z 424.08 (C₁₇H₁₂Br₂O₃). X-ray crystallography, using programs like SHELXL, resolves stereochemical ambiguities and validates bond angles/distances .

Q. What is the primary pharmacological mechanism of action for this compound?

The compound acts as a selective URAT1 inhibitor, blocking uric acid reabsorption in renal proximal tubules. In vivo studies (e.g., Cebus monkey models) show increased urinary urate excretion (Emax ~2.5-fold baseline) without significant inhibition of OAT1/3 transporters, reducing serum uric acid levels .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, substitution) impact URAT1 inhibition efficacy and selectivity?

Comparative studies of analogs (e.g., 3,5-dichloro vs. dibromo derivatives) reveal that bromine at the 3,5-positions enhances URAT1 binding affinity (Ki < 1 µM) due to increased hydrophobic interactions. Ethyl substitution on the benzofuran ring improves metabolic stability, while hydroxyl groups at C4 are critical for hydrogen bonding with URAT1 residues .

Q. What experimental strategies are recommended to address contradictions in toxicity data (e.g., hepatotoxicity vs. efficacy)?

Mechanistic toxicology studies using primary hepatocyte cultures (rat or human) assess mitochondrial dysfunction (via JC-1 staining) and reactive oxygen species (ROS) generation. Dose-response analyses (e.g., 10–100 µM) differentiate on-target effects (URAT1 inhibition) from idiosyncratic toxicity. Co-administration with antioxidants (e.g., N-acetylcysteine) can isolate ROS-mediated damage .

Q. How can crystallography resolve discrepancies in reported tautomeric forms or polymorphic states?

High-resolution X-ray diffraction (λ = 0.71073 Å, SHELXL-2018) identifies dominant tautomers (e.g., keto-enol equilibrium) and polymorphs. For example, the methanone group’s planarity and hydrogen-bonding patterns (O···Br distances ~3.2 Å) distinguish polymorphic Form I (monoclinic) from Form II (orthorhombic) .

Q. What methodologies optimize the compound’s solubility and bioavailability for in vivo studies?

Co-solvent systems (e.g., PEG-400/water) or nanoemulsions (particle size <200 nm) enhance aqueous solubility (from <0.1 mg/mL to ~2 mg/mL). Pharmacokinetic profiling in Sprague-Dawley rats (oral gavage, 10 mg/kg) shows a Tmax of 2–3 hr and bioavailability improvements (AUC0–24 ~45 µg·hr/mL) with lipid-based formulations .

Q. How do researchers design experiments to evaluate synergistic effects with hypouricemic agents like allopurinol?

Fixed-ratio isobolograms (e.g., 1:1 to 1:4 compound:allopurinol) in hyperuricemic mouse models quantify synergy (Combination Index <1). Urinary urate excretion and xanthine oxidase activity are measured via LC-MS/MS and spectrophotometry (290 nm absorbance) to distinguish additive vs. synergistic mechanisms .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s uricosuric potency across species?

Species-specific URAT1 homology (e.g., 85% identity between human and Cebus monkey) explains variance. Dose-ranging studies in humanized URAT1 transgenic mice normalize interspecies differences. Cross-reactivity assays with OAT1/3-transfected HEK293 cells exclude off-target effects .

Q. What analytical approaches validate purity in synthesized batches despite variable impurity profiles?

HPLC-DAD (C18 column, acetonitrile/0.1% formic acid gradient) quantifies major impurities (e.g., de-brominated byproducts). Orthogonal techniques like ICP-MS detect residual bromide (<10 ppm). Batch consistency is ensured via qNMR (DSS internal standard) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.